6-bromoisoquinoline-4-carboxylic acid
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Overview
Description
6-Bromoisoquinoline-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position on the isoquinoline ring. The molecular formula of this compound is C10H6BrNO2, and it has a molecular weight of 252.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinoline-4-carboxylic acid typically involves the bromination of isoquinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Bromoisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
- 6-Chloroisoquinoline-4-carboxylic acid
Comparison: 6-Bromoisoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activities .
Properties
CAS No. |
2387341-37-7 |
---|---|
Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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